molecular formula C18H25NO3 B5914742 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Cat. No. B5914742
M. Wt: 303.4 g/mol
InChI Key: YRRXHGIRIVZDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies.

Mechanism of Action

2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is a reversible inhibitor of BTK, which is a key mediator of B-cell receptor signaling. BTK phosphorylates downstream targets in the B-cell receptor signaling pathway, leading to activation of transcription factors and cell proliferation. 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This results in decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects:
2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to inhibit BTK activity and downstream signaling pathways in vitro and in vivo. In preclinical studies, 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies. In addition, 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to have synergistic effects with other targeted therapies, such as venetoclax and lenalidomide. 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also been shown to have favorable pharmacokinetic properties, including high oral bioavailability and good tissue penetration.

Advantages and Limitations for Lab Experiments

2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has high potency and selectivity for BTK, making it a useful tool for studying B-cell receptor signaling pathways. However, 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to use in some assays. In addition, 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has not been extensively studied in non-human models, which may limit its applicability in some research areas.

Future Directions

There are several future directions for research on 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. One area of interest is the development of combination therapies with 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide and other targeted therapies, such as venetoclax and lenalidomide. Another area of interest is the evaluation of 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in combination with immunotherapies, such as checkpoint inhibitors. Additionally, further studies are needed to evaluate the safety and efficacy of 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in patients with B-cell malignancies, particularly in combination with other therapies. Finally, the development of more potent and selective BTK inhibitors may provide additional options for the treatment of B-cell malignancies.

Synthesis Methods

The synthesis of 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting material, 4-bromo-2-fluorobenzene, is first reacted with cyclopentylmagnesium bromide to give the corresponding cyclopentyl-substituted benzene. The intermediate compound is then reacted with tetrahydro-2-furanmethanol to form the furanyl-substituted benzene. Finally, the product is coupled with N-(tert-butoxycarbonyl)-L-valine to give 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide.

Scientific Research Applications

2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies. Clinical trials are currently ongoing to evaluate the safety and efficacy of 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in patients with B-cell malignancies.

properties

IUPAC Name

2-cyclopentyl-N-[4-(oxolan-2-ylmethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c20-18(12-14-4-1-2-5-14)19-15-7-9-16(10-8-15)22-13-17-6-3-11-21-17/h7-10,14,17H,1-6,11-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRXHGIRIVZDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2=CC=C(C=C2)OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.